molecular formula C17H18N4O3 B1341113 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 904817-23-8

1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid

Cat. No. B1341113
CAS RN: 904817-23-8
M. Wt: 326.35 g/mol
InChI Key: HPPJDDNZJPZVSJ-UHFFFAOYSA-N
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Description

The compound “1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid” is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These reactions have been well studied and are crucial for the formation of imidazo[1,2-a]pyridines .

Scientific Research Applications

Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines and related compounds have been synthesized and shown to exhibit potent antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in the treatment of diseases like sleeping sickness and malaria (Ismail et al., 2004).

Anticancer Activity

  • Piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, synthesized via microwave irradiation and involving furan-2-ylmethanamine, demonstrated notable anticancer activity against various cancer cell lines, showcasing their potential as anticancer agents (Kumar et al., 2013).

Analytical and Spectral Studies

  • Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its derivatives have been studied for their synthesis, characterization, and chelating properties. These compounds exhibited varying degrees of antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Patel, 2020).

Organic Synthesis Applications

  • Imidazo[1,5-a]pyridine carbenes have been used in the synthesis of fully substituted furans, offering a novel approach to producing these compounds, which are otherwise challenging to synthesize (Pan et al., 2010).
  • The synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine have been explored, indicating diverse applications in organic chemistry (El’chaninov et al., 2014).

Antimicrobial Evaluations

  • 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives have been synthesized and tested for their antimicrobial activities, showing potential as antibacterial and antifungal agents (Ladani et al., 2009).

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade, and recent advances have been summarized from 2016 to 2021 . This review provides new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

1-[[2-(furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16(23)12-4-8-20(9-5-12)11-13-15(14-3-1-10-24-14)19-17-18-6-2-7-21(13)17/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPJDDNZJPZVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587719
Record name 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904817-23-8
Record name 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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